2-Butoxyethyl 12-hydroxyoctadecanoate
Description
2-Butoxyethyl 12-hydroxyoctadecanoate is an ester derivative of 12-hydroxystearic acid (12-hydroxyoctadecanoic acid), where the hydroxyl group of the acid is esterified with 2-butoxyethanol. These analogs share the common 12-hydroxystearate backbone but differ in their esterifying groups, leading to variations in solubility, stability, and industrial applications .
Properties
CAS No. |
105426-23-1 |
|---|---|
Molecular Formula |
C24H48O4 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
2-butoxyethyl 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C24H48O4/c1-3-5-7-14-17-23(25)18-15-12-10-8-9-11-13-16-19-24(26)28-22-21-27-20-6-4-2/h23,25H,3-22H2,1-2H3 |
InChI Key |
TZEYQHUKHWLZHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OCCOCCCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butoxyethyl 12-hydroxyoctadecanoate typically involves the esterification of 12-hydroxyoctadecanoic acid with 2-butoxyethanol. This reaction is usually catalyzed by an acid catalyst, such as sulfuric acid, and carried out under reflux conditions to remove water formed during the reaction . The reaction can be represented as follows:
12-hydroxyoctadecanoic acid+2-butoxyethanol→2-butoxyethyl 12-hydroxyoctadecanoate+water
Industrial Production Methods
In industrial settings, the production of 2-butoxyethyl 12-hydroxyoctadecanoate can be achieved through continuous esterification processes. These methods often employ solid acid catalysts and azeotropic distillation to remove water and drive the reaction to completion . This approach enhances production efficiency and reduces waste.
Chemical Reactions Analysis
Types of Reactions
2-Butoxyethyl 12-hydroxyoctadecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, reverting to 12-hydroxyoctadecanoic acid and 2-butoxyethanol.
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 12-hydroxyoctadecanoic acid and 2-butoxyethanol.
Oxidation: Ketones or carboxylic acids.
Reduction: Corresponding alcohols.
Scientific Research Applications
2-Butoxyethyl 12-hydroxyoctadecanoate has several applications in scientific research and industry:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the preparation of lipid-based delivery systems for drug delivery.
Medicine: Investigated for its potential use in topical formulations due to its emollient properties.
Industry: Utilized in the formulation of lubricants, coatings, and cleaning agents .
Mechanism of Action
The mechanism of action of 2-butoxyethyl 12-hydroxyoctadecanoate primarily involves its surfactant properties. It reduces surface tension, allowing for better mixing and stability of formulations. In biological systems, it can interact with lipid membranes, enhancing the delivery of active compounds .
Comparison with Similar Compounds
Stability and Reactivity
- Lithium salts exhibit superior thermal stability, making them ideal for high-temperature lubricants .
- Methyl and hydroxyethyl esters are stable under normal storage conditions but may hydrolyze under acidic or alkaline conditions .
- Long-chain esters like 2-hydroxyhexacosyl derivatives show reduced solubility in polar solvents due to their hydrophobic alkyl chains .
Critical Analysis and Knowledge Gaps
While the analogs provide a foundation for understanding 2-butoxyethyl 12-hydroxyoctadecanoate, direct data on its synthesis, toxicity, and commercial applications remain scarce. For example:
- Mobility in environmental systems: Unlike polypropylene glycol monobutyl ether (MW >1000), the environmental mobility of 2-butoxyethyl esters is unclear .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
